molecular formula C15H15BrN4O3 B7542723 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide

カタログ番号 B7542723
分子量: 379.21 g/mol
InChIキー: QZJYISBSQIZYOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the regulation of nitric oxide (NO) signaling, which plays a crucial role in various physiological processes such as blood pressure regulation, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential as a therapeutic agent for various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.

作用機序

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that is involved in the regulation of NO signaling. NO is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, platelet aggregation, and smooth muscle relaxation. sGC is the primary target of NO in the body, and its activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of NO. 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 inhibits the activity of sGC, which leads to a decrease in cGMP levels and a reduction in the downstream effects of NO.
Biochemical and Physiological Effects
4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. It has also been shown to reduce inflammation and oxidative stress in animal models of atherosclerosis. In addition, 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure.

実験室実験の利点と制限

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has several advantages for lab experiments. It is a selective inhibitor of sGC, which makes it a useful tool for studying the role of NO signaling in various physiological processes. It has also been extensively studied in animal models, which provides a wealth of data on its effects and potential therapeutic applications. However, there are also limitations to using 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 in lab experiments. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the specific experimental conditions.

将来の方向性

There are several future directions for research on 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691. One area of research is in the development of new therapeutic applications for the compound. 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has shown promise in the treatment of cardiovascular diseases, but its potential for other diseases, such as cancer, has not been fully explored. Another area of research is in the development of new sGC inhibitors with improved selectivity and potency. 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 is a useful tool for studying NO signaling, but there is a need for more specific and potent inhibitors to fully understand the role of sGC in various physiological processes. Finally, there is a need for more research on the off-target effects of 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 and the potential for drug interactions with other compounds.

合成法

The synthesis of 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 involves several steps, including the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-1H-pyrazole. This is then reacted with morpholine-2-carboxylic acid in the presence of a coupling agent to form 4-[3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid]. The final step involves the reaction of this compound with 2-(chlorocarbonyl)phenyl isocyanate to form 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691.

科学的研究の応用

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has been extensively studied for its potential as a therapeutic agent for various diseases. One of the major areas of research is in the treatment of cardiovascular diseases, particularly heart failure. 4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide 73-6691 has been shown to improve cardiac function and reduce mortality in animal models of heart failure. It has also been shown to improve endothelial function and reduce vascular inflammation in animal models of atherosclerosis.

特性

IUPAC Name

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O3/c16-10-3-1-9(2-4-10)11-7-12(19-18-11)15(22)20-5-6-23-13(8-20)14(17)21/h1-4,7,13H,5-6,8H2,(H2,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJYISBSQIZYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。